molecular formula C23H44O B14443394 Tricos-14-en-4-one CAS No. 79212-72-9

Tricos-14-en-4-one

Cat. No.: B14443394
CAS No.: 79212-72-9
M. Wt: 336.6 g/mol
InChI Key: CHARXRXQSHGKIF-UHFFFAOYSA-N
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Description

Tricos-14-en-4-one is a long-chain unsaturated ketone with a unique structure that has garnered interest in various fields of research This compound is characterized by a 23-carbon chain with a double bond at the 14th position and a ketone functional group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricos-14-en-4-one typically involves the ketonization of long-chain fatty acids. One common method is the reaction of hexanoic acid and (Z)-octadec-9-enoic acid (oleic acid) under specific conditions to yield the desired ketone . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the ketone without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale ketonization processes, where fatty acids are subjected to high temperatures and pressures in the presence of catalysts. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tricos-14-en-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The double bond and ketone group can be reduced to form alcohols and alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

Tricos-14-en-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological signaling and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricos-14-en-4-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the double bond may participate in electron transfer reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricos-14-en-4-one is unique due to its specific structure, which combines a long carbon chain with a strategically placed double bond and ketone group. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not fulfill as effectively.

Properties

CAS No.

79212-72-9

Molecular Formula

C23H44O

Molecular Weight

336.6 g/mol

IUPAC Name

tricos-14-en-4-one

InChI

InChI=1S/C23H44O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-23(24)21-4-2/h11-12H,3-10,13-22H2,1-2H3

InChI Key

CHARXRXQSHGKIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)CCC

Origin of Product

United States

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